molecular formula C7H5IO4 B13672972 Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate

Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B13672972
M. Wt: 280.02 g/mol
InChI Key: CXNOGDUPYOZXIA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate is a chemical compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate can be achieved through several synthetic routes. One common method involves the iodination of Methyl 2-oxo-2H-pyran-3-carboxylate. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may activate or inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-pyran-3-carboxylate
  • Methyl coumalate
  • 2H-Pyran-2-one

Uniqueness

Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

methyl 5-iodo-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNOGDUPYOZXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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